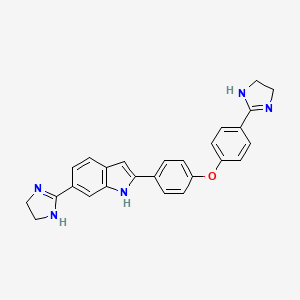

1H-Indole, 6-(4,5-dihydro-1H-imidazol-2-yl)-2-(4-(4-(4,5-dihydro-1H-imidazol-2-yl)phenoxy)phenyl)-

Description

The compound 1H-Indole, 6-(4,5-dihydro-1H-imidazol-2-yl)-2-(4-(4-(4,5-dihydro-1H-imidazol-2-yl)phenoxy)phenyl)- (CAS: 62724-25-8) is a heterocyclic indole derivative featuring two 4,5-dihydro-1H-imidazol-2-yl (imidazoline) groups connected via a bis-phenoxy-phenyl scaffold (Figure 1).

Properties

CAS No. |

73819-48-4 |

|---|---|

Molecular Formula |

C26H23N5O |

Molecular Weight |

421.5 g/mol |

IUPAC Name |

6-(4,5-dihydro-1H-imidazol-2-yl)-2-[4-[4-(4,5-dihydro-1H-imidazol-2-yl)phenoxy]phenyl]-1H-indole |

InChI |

InChI=1S/C26H23N5O/c1-2-20(26-29-13-14-30-26)16-24-19(1)15-23(31-24)17-3-7-21(8-4-17)32-22-9-5-18(6-10-22)25-27-11-12-28-25/h1-10,15-16,31H,11-14H2,(H,27,28)(H,29,30) |

InChI Key |

TWSUYVHDYBVBRD-UHFFFAOYSA-N |

Canonical SMILES |

C1CN=C(N1)C2=CC=C(C=C2)OC3=CC=C(C=C3)C4=CC5=C(N4)C=C(C=C5)C6=NCCN6 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4,5-Dihydro-1H-imidazol-2-yl)-2-(4-(4-(4,5-dihydro-1H-imidazol-2-yl)phenoxy)phenyl)-1H-indole typically involves multi-step organic reactions. One common approach is the sequential C–H allenylation/annulation starting from easily available N-methoxycarbamoyl indoles and propargyl alcohols . This method displays excellent regioselectivity and high atom economy.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

6-(4,5-Dihydro-1H-imidazol-2-yl)-2-(4-(4-(4,5-dihydro-1H-imidazol-2-yl)phenoxy)phenyl)-1H-indole can undergo various types of chemical reactions, including:

Oxidation: The imidazole groups can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The phenyl and indole groups can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Halogenation reagents like bromine (Br₂) and chlorination agents like thionyl chloride (SOCl₂) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction could produce various hydrogenated derivatives.

Scientific Research Applications

6-(4,5-Dihydro-1H-imidazol-2-yl)-2-(4-(4-(4,5-dihydro-1H-imidazol-2-yl)phenoxy)phenyl)-1H-indole has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.

Industry: Possible use in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 6-(4,5-Dihydro-1H-imidazol-2-yl)-2-(4-(4-(4,5-dihydro-1H-imidazol-2-yl)phenoxy)phenyl)-1H-indole involves its interaction with molecular targets such as enzymes or receptors. The imidazole groups can coordinate with metal ions or participate in hydrogen bonding, influencing the activity of biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzimidazole Analogs

Compound 35a: 6-(4,5-Dihydro-1H-imidazol-2-yl)-2-(4-(4-(4,5-dihydro-1H-imidazol-2-yl)phenoxy)phenyl)-1H-benzo[d]imidazole (CAS: 62724-25-8)

- Structural Differences : Replaces the indole core with a benzimidazole ring.

- Synthesis: Synthesized via condensation of diaminobenzonitrile derivatives with aldehydes, followed by cyclization using reagents like phosphorus pentasulfide and ethylenediamine.

- Properties : Melting point (257–260°C) is lower than indole analogs (e.g., compound 32: 271–272°C), suggesting reduced crystallinity due to benzimidazole’s planar structure .

- Activity : Tested for botulinum neurotoxin inhibition, though specific efficacy data are unpublished.

Table 1: Physicochemical Comparison

Indolo-Imidazolone Hybrids

Lead Compounds 5a/b: 1-(2-hydroxyethyl/aminoethyl)-2-phenyl-4-[(2-phenylindolin-3-yl)methylene]-1H-imidazol-5(4H)-one

- Structural Differences : Replace imidazoline with imidazolone (oxidized form) and include a methylene linker.

- Activity: Demonstrated anticonvulsant activity in rodent models, attributed to enhanced hydrogen bonding and lipophilicity from the hydroxyethyl/aminoethyl substituents.

Antimicrobial Imidazole Derivatives

Compounds 6–8 : 2-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)isoindoline-1,3-dione derivatives

- Structural Differences : Feature isoindoline-dione cores and diphenylimidazole substituents instead of imidazoline.

- Activity : Exhibited MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli, likely due to hydrophobic interactions with bacterial membranes.

- Synthesis : Achieved via nucleophilic substitution (e.g., phthalic anhydride reactions) with yields up to 86%.

Chlorinated Indole Analog

Compound 32: 6-Chloro-2-(4-(4-(4,5-dihydro-1H-imidazol-2-yl)phenoxy)phenyl)-1H-indole

- Structural Differences : Incorporates a chloro substituent at position 6 of the indole ring.

- Impact : The electron-withdrawing chlorine enhances oxidative stability but reduces solubility in polar solvents.

- Synthesis : Produced via a one-pot reaction involving ethylenediamine and phosphorus pentasulfide (65% yield).

Key Challenges :

- Steric hindrance from the bis-phenoxy-phenyl moiety may reduce reaction yields.

- Imidazoline groups are prone to oxidation, requiring inert atmospheres during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.